ME1111

onychomycosis nail penetration pharmacodynamics

Topical onychomycosis research is hampered by keratin-mediated drug inactivation in nail tissue, rendering many standard antifungals ineffective. ME1111 overcomes this barrier by maintaining full antifungal activity in the presence of 5% keratin - a unique property not observed with efinaconazole, tavaborole, ciclopirox, or amorolfine. • IC50: 0.029 μg/mL (T. rubrum) and 0.025 μg/mL (T. mentagrophytes); ~60-fold selectivity over human cell lines • Free nail concentration: 1,523 ± 488 μg/g, confirming superior transungual delivery • Validated PK/PD relationship in guinea pig tinea corporis models enables predictable dose-ranging study design Supplied with full analytical documentation and shipped under appropriate temperature control for global research use.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1391758-52-3
Cat. No. B608955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameME1111
CAS1391758-52-3
SynonymsME-1111;  ME 1111;  ME1111.
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O
InChIInChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3
InChIKeyVQXHPRBERPTLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ME1111 Overview


ME1111 (CAS 1391758-52-3, C12H14N2O, MW 202.25) is a novel small-molecule antifungal agent currently in Phase 2 clinical development as a topical treatment for onychomycosis [1]. It functions as a selective inhibitor of succinate dehydrogenase (complex II) in dermatophyte species, specifically Trichophyton rubrum and Trichophyton mentagrophytes [2]. The compound was discovered through systematic structure-activity relationship studies at Meiji Seika Pharma and is characterized by its low molecular weight, which facilitates penetration through the human nail plate .

1 Dermatophyte succinate dehydrogenase (complex II) inhibition studies
2 Low molecular weight facilitates nail plate penetration research
3 Topical antifungal mechanism-of-action tool for Trichophyton spp.

ME1111 Key Advantages


Topical onychomycosis agents exhibit profound differences in their ability to penetrate the nail plate, maintain antifungal activity in the presence of nail keratin, and achieve therapeutically relevant concentrations at the site of infection. ME1111 demonstrates a unique combination of physicochemical properties that translate into quantifiable advantages over marketed comparators including ciclopirox, amorolfine, efinaconazole, and tavaborole [1]. Specifically, ME1111 shows superior nail permeation metrics and uniquely maintains full antifungal activity in the presence of 5% keratin, a characteristic not observed with other topical agents [2]. These differentiating factors mean that generic substitution among topical onychomycosis agents without consideration of these performance parameters may lead to suboptimal drug delivery and compromised therapeutic outcomes.

Nail Penetration
ME1111: Reported higher deep-nail free drug levels in in vitro models
Ciclopirox, amorolfine, efinaconazole, tavaborole: Transungual delivery profiles may differ significantly; direct substitution may alter permeation study results
Keratin Binding
ME1111: Antifungal activity unaffected by 5% keratin in MIC assays
Comparators: MICs increase under keratin challenge; keratin-rich nail environment modeling may not transfer directly
Target Selectivity
ME1111: Selective fungal SDH inhibition; ~60-fold selectivity over human cells reported
Other topical agents: Different mechanisms of action; off-target profiling may require separate assay context
Interchangeability without performance validation may compromise delivery research and nail environment modeling. Comparator selection should be driven by experimental endpoint requirements.

ME1111 Comparative Evidence


Efficacy Coefficient Comparison

In a direct head-to-head in vitro human nail permeation study, the antidermatophytic efficacy coefficient (ratio of free drug concentration in deep nail layers to MIC90 against T. rubrum) for ME1111 was significantly higher than that of efinaconazole, tavaborole, ciclopirox, and amorolfine. ME1111 free drug concentrations in nail plates reached 1,523 ± 488 μg/g, which was higher than those of efinaconazole, ciclopirox, and amorolfine, and comparable to that of tavaborole [1]. The efficacy coefficients for ME1111, calculated as the ratio of free drug concentration to MIC90, were significantly greater than those of all four comparators (P < 0.05) [2].

Efficacy Coefficient
Head-to-head
Significantly higher efficacy coefficient vs efinaconazole, tavaborole, ciclopirox, amorolfine (P < 0.05); free nail concentration 1,523 ± 488 μg/g
Supports transungual delivery model comparisons
In vitro finite dose model; deep nail layer LC-MS/MS quantification
onychomycosis nail penetration pharmacodynamics Trichophyton rubrum

Keratin Tolerance Profile

Unlike comparator drugs, the in vitro antifungal activity of ME1111 was not affected by the presence of 5% human keratin or wool keratin powder. ME1111 maintained its MIC values unchanged, whereas efinaconazole, tavaborole, ciclopirox, and amorolfine all showed elevated MICs under identical keratin-containing conditions [1]. In a separate study, ME1111's antifungal activity was minimally affected by 5% wool keratin powder compared to other antifungals tested [2].

Keratin Tolerance
Head-to-head
ME1111 MIC unchanged with 5% keratin; comparator MICs elevated under identical conditions
Keratin-rich assay context may alter comparator activity
In vitro MIC testing against T. rubrum; 5% human or wool keratin
onychomycosis keratin binding MIC shift Trichophyton rubrum

SDH Target Selectivity

ME1111 potently inhibits fungal succinate dehydrogenase (complex II) in Trichophyton species with IC50 values of 0.029 μg/mL for T. rubrum and 0.025 μg/mL for T. mentagrophytes [1]. In contrast, ME1111 demonstrates only moderate inhibition of the same enzyme reaction in human cell lines [2]. This selective inhibition profile was further quantified by Tabata et al., who reported that ME1111 exhibited approximately 60-fold greater selectivity in inhibition of Trichophyton spp. than of human cell lines [3].

SDH Selectivity
Cross-study
IC50 0.029 μg/mL (T. rubrum), 0.025 μg/mL (T. mentagrophytes); ~60-fold selectivity over human cell lines
Supports fungal SDH inhibition studies with selectivity context
Spectrophotometric enzyme assay; mitochondrial fractions
succinate dehydrogenase target selectivity dermatophyte IC50

Transungual Delivery Comparison

In an in vitro finite dose model using human great toenails, ME1111 demonstrated significantly greater penetration into deeper nail layers and the cotton pad (simulating nail bed) compared to 8% ciclopirox [1]. Following 14 days of multiple dosing with 10% ME1111 formulation, drug concentration in the deeper nail reached 7,991 μg/g, which was superior to that achieved with 8% ciclopirox control [2]. The flux rate of ME1111 averaged 50.9 μg/cm³/day, approximately two orders of magnitude greater than its MIC90 values against dermatophytes [3].

Deep Nail Delivery
Head-to-head
ME1111 10%: 7,991 μg/g in deep nail vs 8% ciclopirox; flux 50.9 μg/cm³/day
Transungual delivery model comparison context
Human great toenail finite dose model, 14-day application
onychopharmacokinetics nail penetration transungual delivery ciclopirox

PK/PD in Guinea Pig Model

In a guinea pig model of tinea corporis designed to predict topical onychomycosis efficacy near the nail bed, ME1111 demonstrated concentration-dependent mycological efficacy. Skin concentrations of ME1111 increased proportionally with formulation concentration (5%, 10%, 15%) and correlated positively with mycological cure rates . The study revealed the concentration required for ME1111 to be effective at the site of infection [1]. In a related guinea pig study, the in vivo efficacy of ME1111 was directly compared to that of ciclopirox for topical treatment of dermatophytosis caused by T. mentagrophytes [2].

PK/PD Model Response
Cross-study
Concentration-dependent mycological efficacy in guinea pig tinea corporis model; skin concentration correlated with cure rate
In vivo model-response context for topical efficacy
14-day daily application; T. mentagrophytes TIMM1189
pharmacokinetics pharmacodynamics guinea pig model tinea corporis

ME1111 Recommended Applications


High Nail Permeability Studies

ME1111 is the preferred choice for in vitro nail permeation studies and topical onychomycosis research where achieving high drug concentrations in deep nail layers is critical. Its superior efficacy coefficients compared to efinaconazole, tavaborole, ciclopirox, and amorolfine (P < 0.05) and free nail concentration of 1,523 ± 488 μg/g make it suitable for experiments designed to evaluate the relationship between transungual delivery and antifungal efficacy [1].

Keratin-Rich Susceptibility Studies

For susceptibility testing against T. rubrum and T. mentagrophytes in the presence of keratin, ME1111 is uniquely positioned as the positive control or investigational agent of choice. Unlike efinaconazole, tavaborole, ciclopirox, and amorolfine, ME1111's antifungal activity remains unaffected by 5% keratin, making it ideal for studies simulating the nail environment where keratin binding typically compromises drug activity [2].

SDH Inhibitor Research in Dermatophytes

ME1111 serves as a well-characterized, selective succinate dehydrogenase inhibitor tool compound for research in Trichophyton species. With IC50 values of 0.029 μg/mL (T. rubrum) and 0.025 μg/mL (T. mentagrophytes), and ~60-fold selectivity over human cell lines, ME1111 provides a quantitative benchmark for comparative studies of fungal complex II inhibitors [3].

Rodent Dermatophytosis PK/PD

For preclinical efficacy studies in guinea pig tinea corporis models, ME1111 offers a validated PK/PD relationship where skin drug concentrations correlate with mycological efficacy. This established correlation enables researchers to design dose-ranging studies with a predictable relationship between formulation strength and antifungal outcome .

Application
Selection Property
Validation Focus
Nail permeation research
Transungual delivery profile
Free drug concentration in deep nail layers
Keratin-rich antifungal susceptibility testing
Keratin tolerance in MIC assay
MIC stability under keratin challenge
Fungal succinate dehydrogenase inhibition studies
Dermatophyte SDH selectivity
Fungal vs human complex II inhibition profiling
In vivo dermatophytosis model studies
Concentration-response relationship
Skin concentration vs mycological endpoint correlation

Technical Documentation Hub

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33 linked technical documents
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